6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole
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Overview
Description
6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole is a synthetic compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a fused benzene and pyrrole ring. The presence of the fluorosulfonyloxy group and the methyl-oxo substitution makes this compound unique and of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole typically involves multi-step organic reactions. One common method includes the introduction of the fluorosulfonyloxy group through a sulfonylation reaction. This can be achieved by reacting a suitable precursor with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyloxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are used in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoindole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives may serve as potential inhibitors for specific biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole involves its interaction with specific molecular targets. The fluorosulfonyloxy group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Sulfonyl Fluorides: Compounds like sulfonyl fluorides share the fluorosulfonyloxy group and exhibit similar reactivity in substitution reactions.
Isoindole Derivatives: Other isoindole derivatives with different substituents can be compared to highlight the unique properties of 6-Fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorosulfonyloxy group enhances its reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-fluorosulfonyloxy-2-methyl-3-oxo-1H-isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4S/c1-11-5-6-4-7(15-16(10,13)14)2-3-8(6)9(11)12/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTDWVJGIQCLJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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